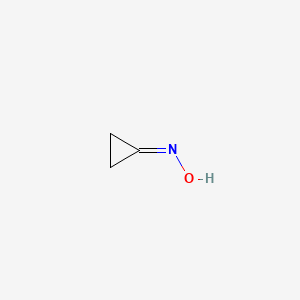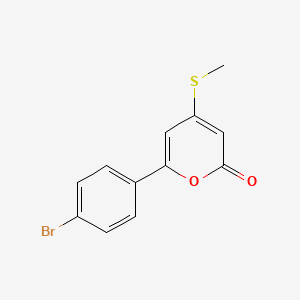
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and methylthiol.
Formation of Pyranone Ring: The key step involves the formation of the pyranone ring through a cyclization reaction. This can be achieved using a base-catalyzed aldol condensation followed by cyclization.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted pyranone.
Substitution: Various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromophenyl and methylsulfanyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-4-(methylsulfanyl)-2H-pyran-2-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2H-pyran-2-one: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
6-(4-Methylphenyl)-4-(methylsulfanyl)-2H-pyran-2-one: The presence of a methyl group instead of bromine can alter its chemical behavior.
Uniqueness
6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is unique due to the presence of the bromophenyl group, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to similar compounds.
Propiedades
Número CAS |
127427-35-4 |
|---|---|
Fórmula molecular |
C12H9BrO2S |
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-4-methylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H9BrO2S/c1-16-10-6-11(15-12(14)7-10)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Clave InChI |
QMACMIZCZLWQQZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=O)OC(=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


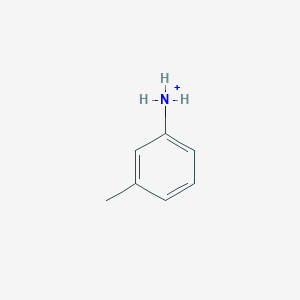
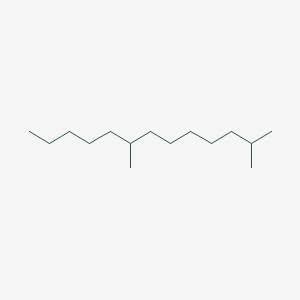
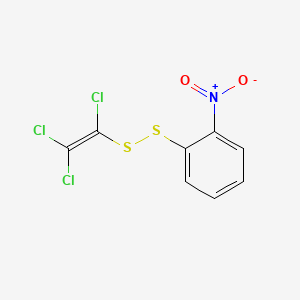
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
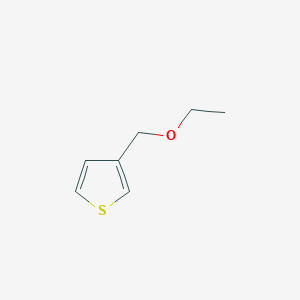
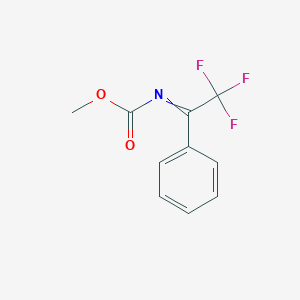
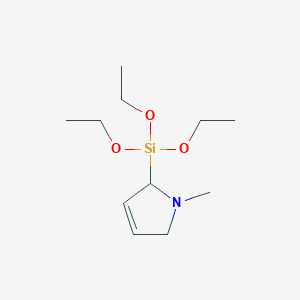
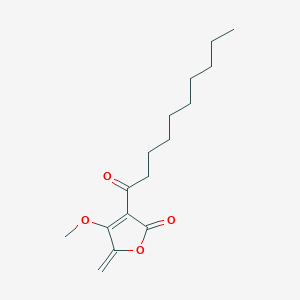
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
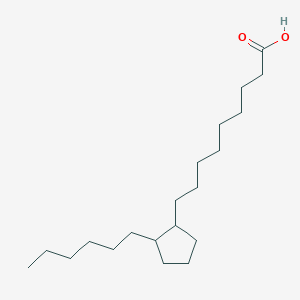
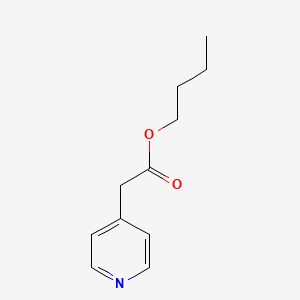
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
